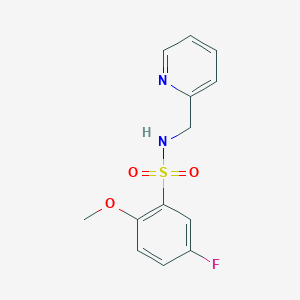![molecular formula C20H19N3O5S B5137019 N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)
N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide, commonly known as "NPSB" is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPSB is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone.
作用機序
The mechanism of action of NPSB is not fully understood. However, it is believed that the anti-tumor activity of NPSB is due to its ability to induce apoptosis in cancer cells. NPSB has been shown to activate the caspase pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
NPSB has been found to have several biochemical and physiological effects. In vitro studies have shown that NPSB can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce cell migration and invasion. NPSB has also been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using NPSB in lab experiments is its high sensitivity and selectivity as a fluorescent probe. NPSB can detect metal ions at very low concentrations, making it a valuable tool for environmental monitoring and biomedical research. However, one of the limitations of using NPSB is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the research and development of NPSB. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of new applications for NPSB, such as in the field of environmental monitoring or as a diagnostic tool for cancer. Additionally, further research is needed to fully understand the mechanism of action of NPSB and its potential as an anti-cancer agent.
合成法
The synthesis of NPSB involves the reaction between 5-(4-nitrophenyl)-2-furfural and 4-propylbenzenesulfonylhydrazide in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place in a solvent such as ethanol or acetic acid, and the resulting product is purified by recrystallization.
科学的研究の応用
NPSB has been found to have potential applications in various scientific research fields. One of the primary applications of NPSB is in the field of fluorescence sensing. NPSB has been used as a fluorescent probe for the detection of metal ions such as Cu2+, Pb2+, and Hg2+ in aqueous solutions. The fluorescence intensity of NPSB is quenched in the presence of these metal ions, making it a highly sensitive and selective probe.
Another potential application of NPSB is in the field of medicinal chemistry. NPSB has been found to exhibit anti-tumor activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anti-cancer drugs.
特性
IUPAC Name |
N-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-2-3-15-4-11-19(12-5-15)29(26,27)22-21-14-18-10-13-20(28-18)16-6-8-17(9-7-16)23(24)25/h4-14,22H,2-3H2,1H3/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTIJUQTLPLCNQ-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)


![N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5136965.png)
![N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5136969.png)
![N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5136978.png)




![N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5137010.png)
![11-(1,3-benzodioxol-5-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5137013.png)
![2,2-dimethyl-N-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5137030.png)

